

# Physical and chemical properties of 1,3,5-Cyclohexanetriol isomers

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## An In-depth Technical Guide to the Physical and Chemical Properties of 1,3,5-Cyclohexanetriol Isomers

This guide provides a comprehensive technical overview of the stereochemistry, physical properties, chemical reactivity, and applications of **1,3,5-cyclohexanetriol** isomers. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental principles with practical insights to facilitate a deeper understanding and application of these versatile polyol compounds.

## Introduction: The Significance of 1,3,5-Cyclohexanetriol

**1,3,5-Cyclohexanetriol**, a polyol with the molecular formula  $C_6H_{12}O_3$ , is a structurally unique molecule characterized by a cyclohexane ring substituted with three hydroxyl groups.<sup>[1][2]</sup> Its importance in various scientific fields stems from its rich stereochemistry and the reactivity of its hydroxyl moieties. Historically, research into polyhydroxycyclohexanes was driven by their utility as model compounds for understanding carbohydrate chemistry.<sup>[3]</sup> The development of safer and more efficient synthetic routes in the 1990s, moving away from hazardous intermediates, significantly accelerated the exploration of their properties and applications.<sup>[1]</sup>

This guide will delve into the nuanced world of its isomers, exploring how their distinct three-dimensional arrangements govern their physical and chemical behaviors and, consequently, their utility in fields ranging from supramolecular chemistry to pharmaceutical sciences.

## Stereoisomerism and Conformational Dynamics

The stereochemical complexity of **1,3,5-cyclohexanetriol** is central to its utility. The presence of three stereocenters gives rise to multiple stereoisomers. The primary distinction is between cis and trans isomers, which are diastereomers with different spatial arrangements of their hydroxyl groups.<sup>[1]</sup>

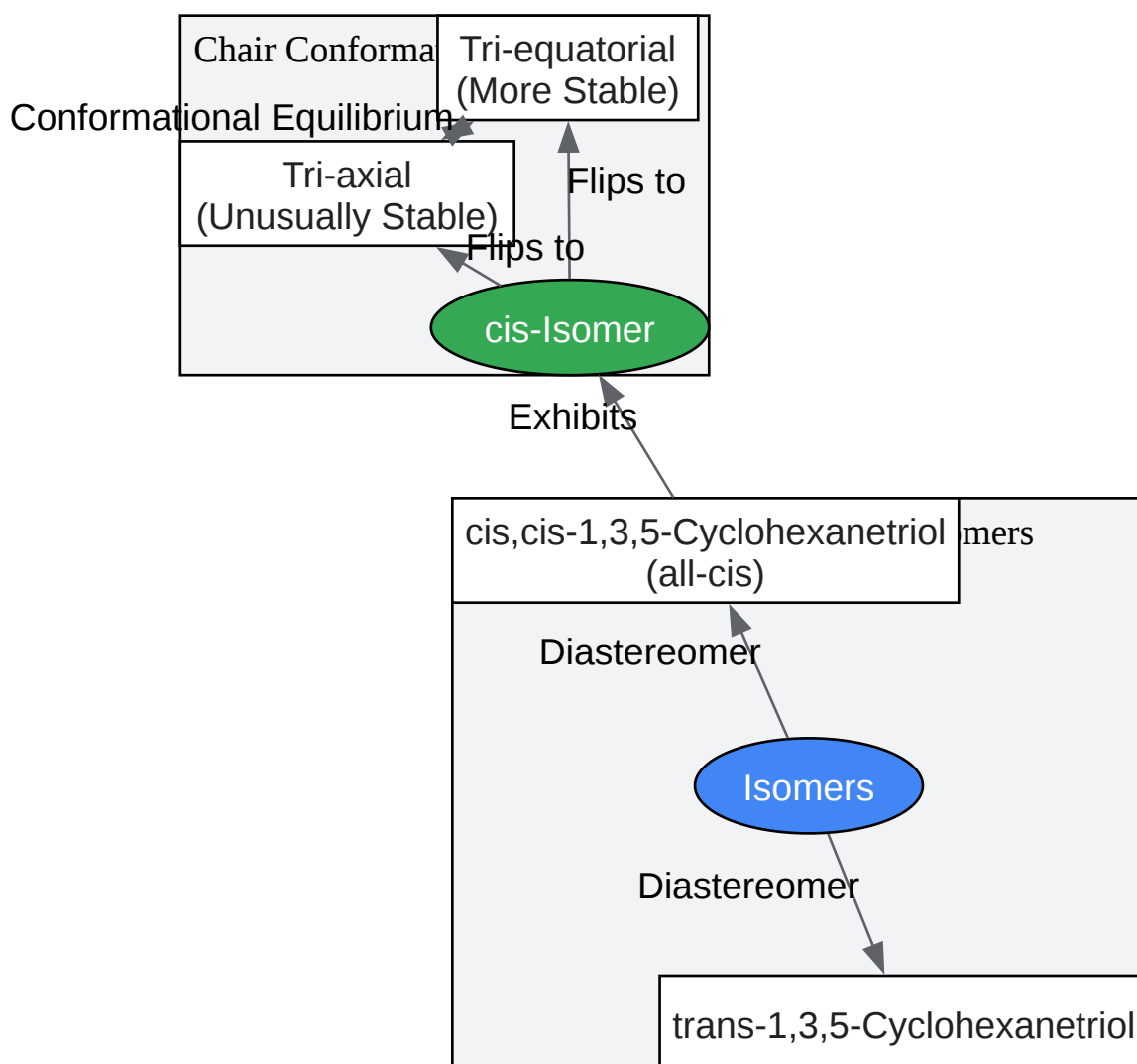
There are two key diastereomers of **1,3,5-cyclohexanetriol**:

- **cis,cis-1,3,5-Cyclohexanetriol** (all-cis): All three hydroxyl groups are on the same face of the cyclohexane ring.
- **trans-1,3,5-Cyclohexanetriol**: One hydroxyl group is on the opposite face of the ring relative to the other two.

These isomers exist predominantly in a chair conformation to minimize angular and torsional strain. The stability of these conformations is dictated by the steric strain associated with axial and equatorial substituent positions, particularly the energetically unfavorable 1,3-diaxial interactions.<sup>[4][5]</sup>

For the all-cis isomer, the most stable conformation places all three hydroxyl groups in equatorial positions to avoid 1,3-diaxial strain. However, an interesting and defining characteristic is the unusual stability of the conformation where all three hydroxyl groups are in axial positions (syn-1,3,5-triaxial).<sup>[1]</sup> This counterintuitive stability is a key feature that distinguishes cyclohexanetriol derivatives from other polyol systems.<sup>[1]</sup>

For the trans isomer, the lowest energy conformation will have two hydroxyl groups in equatorial positions and one in an axial position.



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Caption: Isomeric and conformational relationships of **1,3,5-cyclohexanetriol**.

## Physical Properties

The physical properties of **1,3,5-cyclohexanetriol** are influenced by its stereochemistry. The ability of the hydroxyl groups to form intermolecular hydrogen bonds results in a relatively high melting point and solubility in polar solvents.<sup>[1]</sup> The compound typically appears as a colorless or white crystalline solid.<sup>[1][6]</sup>

Table 1: Physical Properties of **1,3,5-Cyclohexanetriol**

Property	Value	Source(s)
Molecular Formula	C <sub>6</sub> H <sub>12</sub> O <sub>3</sub>	[1][2]
Molecular Weight	132.16 g/mol	[1][2]
Appearance	Colorless/white crystalline solid	[1][6]
Melting Point	~245 °C	[1][2]
Boiling Point	302.1 °C at 760 mmHg	[2][7]
Density	1.356 g/cm <sup>3</sup>	[2][7]
Solubility	Soluble in water (especially hot water), ethanol, and methanol.	[1][8][9]
pKa (Predicted)	14.22 ± 0.60	[2]

Note: The listed properties are generally for a mixture of cis and trans isomers unless specified. Differentiating properties for individual isomers is often not reported in standard databases.

## Chemical Reactivity and Synthetic Utility

The chemical behavior of **1,3,5-cyclohexanetriol** is dominated by its three hydroxyl groups, which can participate in a variety of reactions.[1]

- **Esterification:** The hydroxyl groups readily react with acids or acid derivatives to form esters, which are valuable in various applications, including pharmaceuticals.[1]
- **Oxidation:** The secondary alcohol groups can be oxidized to form the corresponding ketones. Complete oxidation would lead to cyclohexane-1,3,5-trione, which exists in equilibrium with its more stable enol tautomer, phloroglucinol.[1][10]
- **Hydrogenation:** This process can convert **1,3,5-cyclohexanetriol** into other derivatives.[1]
- **Complex Formation:** The hydroxyl groups act as ligands, enabling the formation of complexes with metal ions. This property is significant in supramolecular chemistry for constructing metal-organic frameworks (MOFs) and other complex structures.[1]

The stereochemistry of the isomers plays a crucial role in their reactivity and how they are utilized as building blocks in chemical synthesis. For instance, the defined spatial arrangement of hydroxyl groups in specific isomers makes them invaluable as chiral scaffolds for the synthesis of enantiopure compounds, which is critical in drug development where one enantiomer often exhibits the desired biological activity.<sup>[1]</sup>

## Spectroscopic Characterization

Definitive identification and structural elucidation of **1,3,5-cyclohexanetriol** isomers rely on a combination of spectroscopic techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR are the most powerful tools for distinguishing between isomers and determining their preferred conformations in solution. The chemical shifts of the protons and carbons attached to the hydroxyl groups, as well as the coupling constants between adjacent protons, provide detailed information about the axial or equatorial orientation of the substituents.<sup>[1][11]</sup>
- Infrared (IR) Spectroscopy: IR spectra of **1,3,5-cyclohexanetriol** are characterized by a strong, broad absorption band in the region of  $3200\text{--}3600\text{ cm}^{-1}$ , which is indicative of the O-H stretching vibrations of the hydroxyl groups. The C-O stretching vibrations typically appear in the  $1000\text{--}1200\text{ cm}^{-1}$  region.<sup>[11]</sup>
- Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound ( $132.16\text{ g/mol}$ ). Fragmentation patterns can also provide structural information.<sup>[11]</sup>

## Experimental Protocols

### Synthesis of 1,3,5-Cyclohexanetriol via Hydrogenation of Phloroglucinol

A prevalent and efficient method for synthesizing **1,3,5-cyclohexanetriol** involves the catalytic hydrogenation of phloroglucinol.<sup>[1]</sup> This method is advantageous as it avoids the hazardous intermediates of older synthetic routes.<sup>[1]</sup>

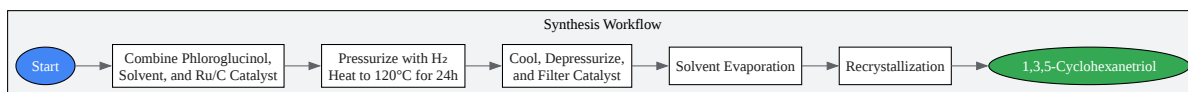
Materials:

- Phloroglucinol

- 10% Ruthenium on Carbon (Ru/C) catalyst
- Isopropyl alcohol (solvent)
- High-pressure reactor (autoclave)
- Hydrogen gas source
- Filtration apparatus

#### Step-by-Step Protocol:

- **Reactor Setup:** In a high-pressure reactor, combine phloroglucinol and isopropyl alcohol.
- **Catalyst Addition:** Carefully add the 10% Ru/C catalyst to the mixture. The catalyst loading is typically optimized for the reaction scale.
- **Pressurization:** Seal the reactor and purge it with hydrogen gas to remove air. Pressurize the reactor with hydrogen to the target pressure (e.g., 7600.51 Torr or ~10 atm).[\[12\]](#)
- **Reaction:** Heat the mixture to the desired temperature (e.g., 120 °C) and maintain vigorous stirring for a specified duration (e.g., 24 hours) to ensure efficient reaction.[\[12\]](#)
- **Cooling and Depressurization:** After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.
- **Catalyst Removal:** Open the reactor and filter the reaction mixture through a pad of celite or another suitable filter aid to remove the solid Ru/C catalyst.
- **Product Isolation:** Remove the solvent from the filtrate under reduced pressure (rotary evaporation) to yield the crude **1,3,5-cyclohexanetriol** product.
- **Purification:** The crude product can be further purified by recrystallization from a suitable solvent system to obtain the desired isomer mixture or to isolate a specific isomer.



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Caption: Workflow for the synthesis of **1,3,5-cyclohexanetriol**.

## Applications in Research and Drug Development

The unique structural features of **1,3,5-cyclohexanetriol** isomers make them valuable in several high-stakes research and industrial applications.

- **Chiral Scaffolding in Pharmaceuticals:** The stereoisomers of **1,3,5-cyclohexanetriol** serve as valuable chiral scaffolds for the synthesis of enantiopure compounds.<sup>[1]</sup> This is paramount in pharmacology, where the biological activity of a drug is often specific to a single enantiomer, leading to improved efficacy and reduced side effects.<sup>[1]</sup>
- **Drug Formulation and Delivery:** It can be used as an excipient or stabilizer in drug formulations.<sup>[1]</sup> Furthermore, its ability to form complexes has been explored to enhance the solubility and bioavailability of active pharmaceutical ingredients (APIs).<sup>[1]</sup>
- **Functional Materials Synthesis:** As a precursor molecule, its three hydroxyl groups can be chemically modified to attach various functional groups. This has led to its use in the synthesis of biodegradable polyesters for drug delivery and tissue engineering, as well as in the development of novel flame retardants.<sup>[1]</sup>
- **Supramolecular Chemistry:** It acts as a versatile building block for constructing more complex organic compounds and ligands, which are used to create structures like metal-organic frameworks (MOFs) and liquid crystals.<sup>[1]</sup>
- **Food Industry:** Due to its sweet taste and low caloric content, it has applications as a sweetener.<sup>[1][8]</sup>

## Conclusion

The isomers of **1,3,5-cyclohexanetriol** represent a fascinating class of compounds whose physical and chemical properties are intricately linked to their stereochemistry. The stability of their chair conformations, the reactivity of their hydroxyl groups, and their capacity to serve as chiral building blocks underscore their significance. For researchers and professionals in drug development and materials science, a thorough understanding of these properties is essential for leveraging the full potential of these versatile molecules in creating novel pharmaceuticals, advanced materials, and innovative chemical systems.

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